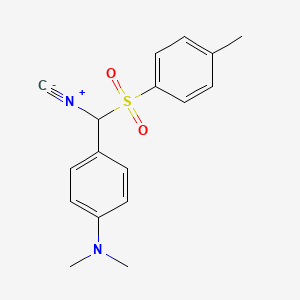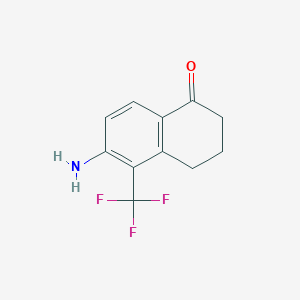
6-Amino-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with a unique structure that includes an amino group, a trifluoromethyl group, and a dihydronaphthalenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydronaphthalenone Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the dihydronaphthalenone core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
6-Amino-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.
科学研究应用
6-Amino-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving amino and trifluoromethyl groups.
作用机制
The mechanism of action of 6-Amino-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
6-Amino-5-trifluoromethyl-nicotinonitrile: This compound shares the trifluoromethyl and amino groups but has a different core structure.
5-Amino-3-(trifluoromethyl)picolinonitrile: Another similar compound with a trifluoromethyl group and an amino group, but with a picolinonitrile core.
Uniqueness
6-Amino-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its dihydronaphthalenone core, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in applications where specific structural features are required.
属性
分子式 |
C11H10F3NO |
|---|---|
分子量 |
229.20 g/mol |
IUPAC 名称 |
6-amino-5-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)10-7-2-1-3-9(16)6(7)4-5-8(10)15/h4-5H,1-3,15H2 |
InChI 键 |
KUVBBSUHVOWQMY-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2C(F)(F)F)N)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14122281.png)
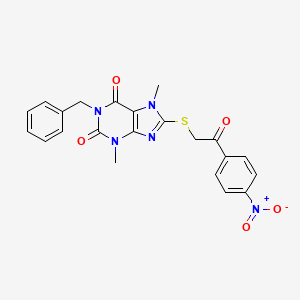
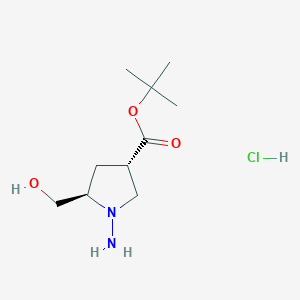
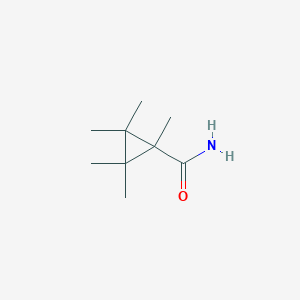
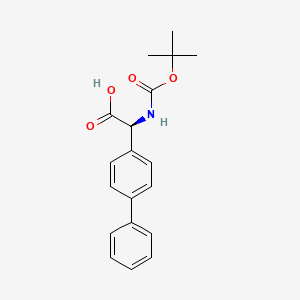
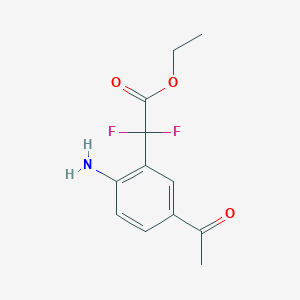
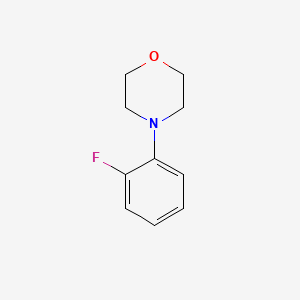
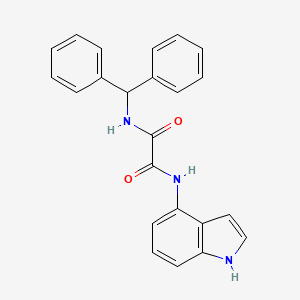
![ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B14122318.png)
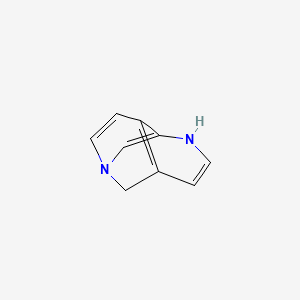
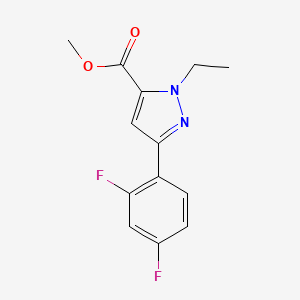

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(1H-iMidazol-2-yl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B14122355.png)
